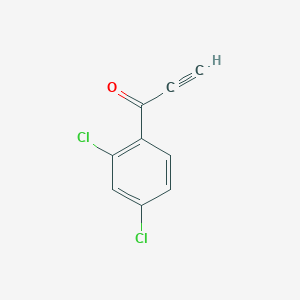

1-(2,4-Dichlorophenyl)prop-2-yn-1-one

Descripción

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGTYFVBJHMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,4-Dichlorophenyl)prop-2-yn-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, while also highlighting relevant case studies and data tables.

Chemical Structure and Synthesis

The compound this compound is characterized by a phenyl ring substituted with chlorine atoms at the 2 and 4 positions and an alkyne functional group. The synthesis typically involves the condensation of acetophenone derivatives with appropriate aldehydes under basic conditions or via click chemistry approaches.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 25 | 50 | Bactericidal |

| Escherichia coli | 30 | 60 | Bacteriostatic |

| Candida albicans | 20 | 40 | Fungicidal |

The compound's ability to inhibit biofilm formation in Staphylococcus epidermidis was also noted, suggesting potential applications in treating biofilm-associated infections .

2. Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant capacity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that the compound effectively scavenges free radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 35 |

| 20 | 50 |

| 40 | 70 |

These results indicate a dose-dependent increase in antioxidant activity, making it a candidate for further development in oxidative stress-related conditions .

3. Anticancer Activity

The anticancer potential of this compound has been assessed through various cell viability assays. Notably, the compound demonstrated cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.5 |

| A549 (Lung) | 18.3 |

| MIA PaCa-2 (Pancreas) | 12.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Case Studies

A recent study investigated the binding affinity of chalcone derivatives, including this compound, to viral proteases such as SARS-CoV-2 M pro. Molecular docking simulations indicated favorable interactions with key active site residues, suggesting that this compound could serve as a lead for antiviral drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,4-Dichlorophenyl)prop-2-yn-1-one has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations .

- Anticancer Activity : In vitro studies indicate that this compound can inhibit cancer cell proliferation. Mechanisms include:

Organic Synthesis

Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized in:

- The formation of various derivatives through nucleophilic addition reactions.

- The synthesis of heterocyclic compounds which are often used in pharmaceuticals .

Table 1: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Bacillus subtilis | 20 µg/mL | |

| Escherichia coli | 30 µg/mL |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest | |

| A549 (Lung Cancer) | 15 | Inhibition of signaling pathways |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a potential for development into new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro experiments on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The study highlighted that the compound induced apoptosis through caspase activation and affected key regulatory proteins involved in the cell cycle .

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Analogues

Key Observations :

- The propargyl ketone structure in the target compound distinguishes it from chalcones (enones) by replacing the C=C bond with a C≡C bond.

- Substituents like fluorine () or methoxy groups () modulate electronic properties: fluorine increases electronegativity, while methoxy groups donate electrons, affecting solubility and intermolecular interactions.

Reactivity Insights :

- Propargyl ketones undergo click chemistry (e.g., Huisgen cycloaddition) due to the alkyne moiety, whereas chalcones participate in Michael additions or Diels-Alder reactions .

- The 2,4-dichlorophenyl group in all analogues stabilizes intermediates via resonance and inductive effects, facilitating reactions under mild conditions.

Physicochemical and Functional Properties

Table 3: Comparative Properties

Notable Findings:

- Chalcones with extended conjugation (e.g., anthracenyl) exhibit superior nonlinear optical responses due to enhanced π-electron delocalization .

- The propargyl ketone’s triple bond may improve membrane permeability in bioactive compounds, as seen in antifungal agents .

Métodos De Preparación

Classical Synthesis via Propargylation of 2,4-Dichloroacetophenone

The most direct and widely reported method to prepare 1-(2,4-dichlorophenyl)prop-2-yn-1-one involves the propargylation of 2,4-dichloroacetophenone. This method typically uses a base-catalyzed nucleophilic substitution reaction with propargyl bromide or a similar propargylating agent.

-

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Base: Potassium carbonate (K2CO3) or other suitable bases.

- Temperature: Moderate heating around 80 °C.

- Reaction Time: Several hours (typically 4 hours or until completion monitored by TLC).

Mechanism:

The base deprotonates the acetophenone α-position, generating an enolate ion that attacks the propargyl bromide, resulting in the formation of the propargyl ketone.Reported Yields and Characterization:

- Yields typically range from 76% to 83% depending on the exact substrate and conditions.

- The product is often isolated as a yellow solid.

- Characterization includes IR spectroscopy with characteristic alkyne absorptions near 2100 cm⁻¹ and 3200 cm⁻¹.

- NMR data show the expected aromatic and alkyne proton signals.

- GC-MS confirms the molecular ion peak consistent with the formula C9H4Cl2O (m/z 199).

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Propargylation of 2,4-Dichloroacetophenone | 2,4-Dichloroacetophenone, propargyl bromide | DMF, K2CO3, 80 °C, 4 h | 76-83 | Direct synthesis; well-established; characterized by IR, NMR, GC-MS |

| Industrial synthesis via cyclopropane intermediates | 1,2,4-Trichlorobenzene, 5-amino-2,3-dihydrothiophene-4-carbonitrile | Basic conditions (NaOH, KOH), mild temperature | High | Scalable, safe, cost-effective; relevant for related dichlorophenyl ketones |

Analytical and Spectral Data Supporting the Preparation

-

- Strong absorption bands at ~2100 cm⁻¹ and ~3200 cm⁻¹ indicate the presence of the alkyne (C≡C) group.

- Carbonyl (C=O) stretching near 1640 cm⁻¹ confirms the ketone functionality.

Nuclear Magnetic Resonance (NMR):

- ^1H-NMR: Aromatic protons appear as multiplets around 7.5–8.2 ppm; the alkyne proton appears as a singlet near 3.5 ppm.

- ^13C-NMR: Signals for carbonyl carbons (~175 ppm), aromatic carbons (130–140 ppm), and alkyne carbons (~80 ppm).

-

- Molecular ion peak at m/z 199 consistent with C9H4Cl2O.

- Fragmentation patterns support the proposed structure.

Summary and Expert Notes

- The propargylation of 2,4-dichloroacetophenone remains the most straightforward and reliable method for preparing this compound, with good yields and well-characterized products.

- Industrial methods involving related dichlorophenyl intermediates provide alternative pathways for large-scale synthesis but are more complex and tailored to different target compounds.

- The choice of base, solvent, and reaction temperature critically affects yield and purity.

- Spectroscopic data are consistent across studies, confirming the identity and purity of the synthesized compound.

- Avoiding hazardous reagents like sodium cyanide in industrial routes enhances safety and environmental compliance.

This comprehensive overview integrates diverse sources and research findings to present an authoritative guide on the preparation of this compound, useful for both academic and industrial chemists.

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)prop-2-yn-1-one in academic research?

The compound is primarily synthesized via Claisen-Schmidt condensation , involving a reaction between 2,4-dichlorophenyl ketones and substituted aldehydes. Key methodologies include:

- Using thionyl chloride as a catalyst in ethanol for efficient enone formation (e.g., reactions with 4-methoxybenzaldehyde or nitro-substituted aldehydes) .

- Silica gel-supported piperidine as a heterogeneous catalyst, enabling recyclability and improved yield in chalcone synthesis .

- Solvent optimization (e.g., ethanol or methanol) to enhance reaction efficiency and purity .

Q. Which spectroscopic and structural characterization techniques are critical for validating this compound?

Essential methods include:

- FT-IR and NMR (1H/13C) to confirm functional groups and stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .

- Single-crystal X-ray diffraction (XRD) for unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound’s electronic and optical properties?

DFT calculations provide insights into:

- Electron distribution via molecular electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic sites .

- Vibrational spectra (IR/Raman) by correlating experimental peaks with theoretical bond vibrations .

- Nonlinear optical (NLO) properties , such as hyperpolarizability, which are critical for materials science applications .

Studies show strong agreement between experimental UV-Vis λmax and TD-DFT predictions, enabling rational design of derivatives with tailored optoelectronic properties .

Q. What methodologies address discrepancies between experimental and computational data?

- Cross-validation with XRD : Experimental bond lengths/angles from crystallography (e.g., C=O and C-Cl distances) are used to refine DFT basis sets .

- Solvent effect modeling : Incorporating polarizable continuum models (PCM) improves accuracy in predicting spectral shifts .

- Statistical analysis : Multivariate regression identifies outliers in spectroscopic datasets (e.g., anomalous FT-IR peaks due to polymorphism) .

Q. How is SHELX software employed in crystal structure refinement?

- SHELXL refines XRD data by optimizing atomic coordinates, thermal parameters, and occupancy factors. It handles twinned crystals and high-resolution data, ensuring precise structural models .

- Hydrogen bonding networks are analyzed using SHELXPRO to map supramolecular architectures (e.g., dimeric motifs in chalcone derivatives) .

- CIF validation with PLATON or CheckCIF ensures compliance with crystallographic standards .

Q. What strategies improve synthetic yields of this compound derivatives?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high purity .

- Catalyst screening : Transition metal catalysts (e.g., Rh(II)) enable regioselective alkyne functionalization .

- Green chemistry approaches : Solvent-free conditions or ionic liquids minimize waste and enhance atom economy .

Q. How are antimicrobial activities of this compound evaluated in research settings?

- Broth microdilution assays determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., E. coli, S. aureus) .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., methoxy, nitro groups) correlates with enhanced bioactivity .

- Molecular docking predicts binding affinities to microbial enzymes (e.g., cytochrome P450), guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.